molecular formula C11H22N2O2 B112577 (R)-1-Boc-2-ethylPiperazine CAS No. 393781-70-9

(R)-1-Boc-2-ethylPiperazine

Cat. No. B112577
M. Wt: 214.3 g/mol
InChI Key: CTCGRXDGXGUOTE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(R)-1-Boc-2-ethylPiperazine, also known as Boc-2-EP, is a chiral organoboron compound that has been used in various scientific research applications. It is a versatile compound that is used in asymmetric synthesis, drug discovery, and peptide synthesis. Boc-2-EP is a boronate ester derivative of the amino acid piperazine, and is a white crystalline solid that is soluble in water and organic solvents. The compound is highly reactive and has a wide range of potential applications in the laboratory.

Scientific Research Applications

  • Synthesis and Biochemical Applications
    A variant of ethylpiperazine, N-ethylpiperazine, has been used in the synthesis of thiourea ligands and their copper (II) complexes, which demonstrate significant antitumor and antioxidant activities (Karagoz et al., 2013). Additionally, another study involving 1-ethylpiperazine-1,4-diium tetrachlorocadmate highlights its use in the creation of hybrid metal complexes with distinct physico-chemical and fluorescent properties, relevant in material science and possibly in biomedical applications (Dhieb et al., 2015).

  • Chemical Analysis Techniques
    Ethylpiperazine derivatives, such as 1-diethylcarbamyl-4-ethylpiperazine, are utilized as internal standards in gas chromatographic methods for quantitative chemical analyses (Nene et al., 1998).

  • Catalysis and Chemical Reactions
    Ethylpiperazine compounds are involved in the catalysis of dehydrocoupling reactions, forming aminoboranes and borazines, which are important in the creation of new materials (Kawano et al., 2009). They are also used in microwave-assisted synthesis of biologically active compounds and in investigations of dielectric properties and phase transitions of materials (Murugesan et al., 2017).

  • Molecular Synthesis and Structure Analysis
    Ethylpiperazine-related compounds are integral in the synthesis of complex molecules, like in the study of the crystal structure of organic compounds with potential medicinal applications (Ozbey et al., 2001).

properties

IUPAC Name

tert-butyl (2R)-2-ethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCGRXDGXGUOTE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646437
Record name tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-2-ethylPiperazine

CAS RN

393781-70-9
Record name 1,1-Dimethylethyl (2R)-2-ethyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393781-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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